molecular formula C20H15N3O3S B2387135 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380565-79-7

3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2387135
CAS No.: 380565-79-7
M. Wt: 377.42
InChI Key: PFMNYBOMJTWMDD-UHFFFAOYSA-N
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Description

3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

Acid-Catalyzed Ring Opening and Formation of New Compounds

Research by Gazizov et al. (2015) on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides revealed that these compounds undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols. This indicates the potential for chemical transformations of complex heterocycles under acid-catalyzed conditions to yield new molecules with diverse structural features and possible applications (Gazizov et al., 2015).

Structural Characterization and Molecular Aggregation

Mohammat et al. (2008) studied the structural characterization and molecular aggregation of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, demonstrating the significance of intermolecular hydrogen bonding in stabilizing molecular structures and affecting their aggregation behavior. This emphasizes the importance of structural analysis in understanding the properties and potential applications of heterocyclic compounds (Mohammat et al., 2008).

Properties

IUPAC Name

4-hydroxy-2-pyridin-4-yl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-18(15-4-2-10-27-15)16-17(14-5-8-21-9-6-14)23(20(26)19(16)25)12-13-3-1-7-22-11-13/h1-11,17,25H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNYBOMJTWMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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